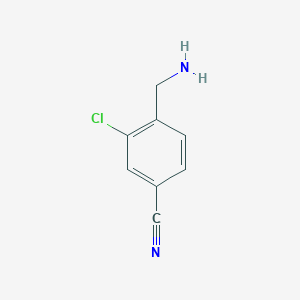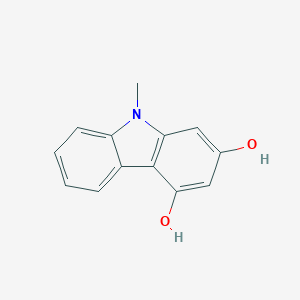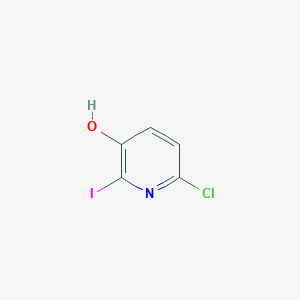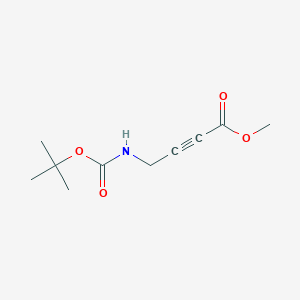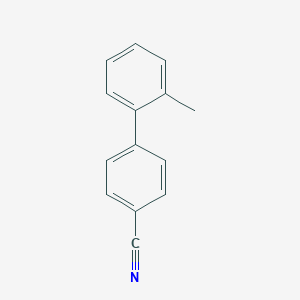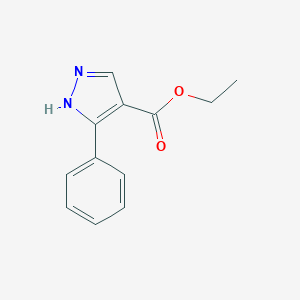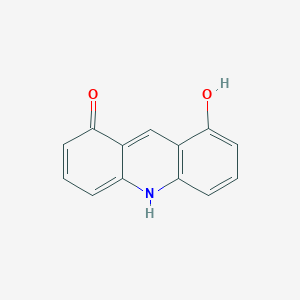![molecular formula C7H7FN4OS B061002 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione CAS No. 166524-72-7](/img/structure/B61002.png)
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione
Vue d'ensemble
Description
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione (EFPT) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazolopyrimidines and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione is not fully understood. However, it has been suggested that 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione may act as a GABA-A receptor modulator, which could explain its anxiolytic and sedative effects. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione may also act on other neurotransmitter systems, such as the glutamate system, which could explain its anticonvulsant effects.
Effets Biochimiques Et Physiologiques
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which could explain its anxiolytic and sedative effects. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has also been shown to decrease the levels of glutamate in the brain, which could explain its anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has several advantages for lab experiments, such as its high potency and selectivity. However, it also has some limitations, such as its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione research. One direction is to further explore its potential as a treatment for anxiety disorders and epilepsy. Another direction is to investigate its potential as a tool for studying the GABA and glutamate systems in the brain. Additionally, 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione could be modified to improve its solubility and selectivity, which could make it more useful in certain experiments.
Conclusion:
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione is a promising compound with potential applications in scientific research. Its anticonvulsant, anxiolytic, and sedative properties make it a valuable tool for studying the GABA and glutamate systems in the brain. While there are some limitations to working with 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione, its high potency and selectivity make it a valuable compound for lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has been studied for its potential applications in scientific research. It has been shown to have anticonvulsant, anxiolytic, and sedative properties in animal models. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has also been studied for its potential use as a treatment for anxiety disorders, such as post-traumatic stress disorder (PTSD), and as an adjunct therapy for epilepsy.
Propriétés
Numéro CAS |
166524-72-7 |
|---|---|
Nom du produit |
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione |
Formule moléculaire |
C7H7FN4OS |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
5-ethoxy-7-fluoro-3H-[1,2,4]triazolo[1,5-c]pyrimidine-2-thione |
InChI |
InChI=1S/C7H7FN4OS/c1-2-13-7-9-4(8)3-5-10-6(14)11-12(5)7/h3H,2H2,1H3,(H,11,14) |
Clé InChI |
XKDPTHJUOUHLDI-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=CC2=NC(=S)NN21)F |
SMILES canonique |
CCOC1=NC(=CC2=NC(=S)NN21)F |
Synonymes |
[1,2,4]Triazolo[1,5-c]pyrimidine-2(3H)-thione,5-ethoxy-7-fluoro-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B60919.png)
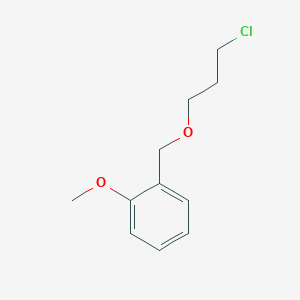
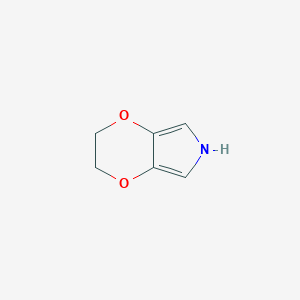
![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)

![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
